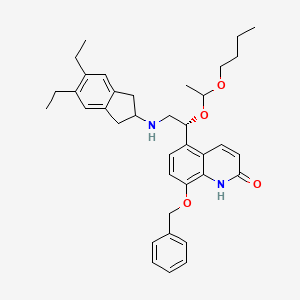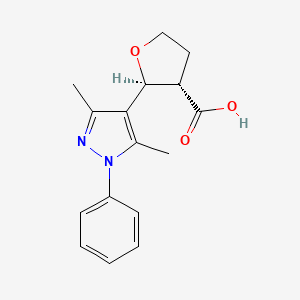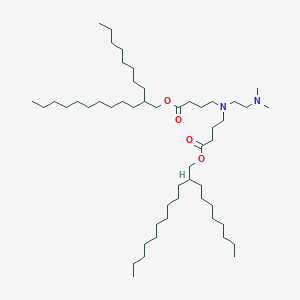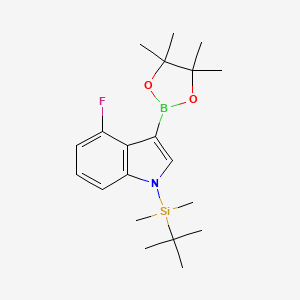![molecular formula C8H18O2S2 B13367234 1,3-Bis[(2-hydroxyethyl)thio]butane CAS No. 5335-14-8](/img/structure/B13367234.png)
1,3-Bis[(2-hydroxyethyl)thio]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(2-hydroxyethyl)thio]butane: is an organic compound with the molecular formula C8H18O2S2 It is a derivative of butane where two hydrogen atoms are replaced by 2-hydroxyethylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis[(2-hydroxyethyl)thio]butane can be synthesized through a multi-step process involving the reaction of 1,3-dibromobutane with 2-mercaptoethanol . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like methanol . The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis[(2-hydroxyethyl)thio]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as .
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, moderate temperatures.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Alkyl halides: from substitution reactions
Aplicaciones Científicas De Investigación
1,3-Bis[(2-hydroxyethyl)thio]butane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings to enhance their properties
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)thio]butane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can modulate enzyme activity and affect various biochemical pathways. The hydroxyl groups in the compound also contribute to its reactivity and ability to form hydrogen bonds, further influencing its biological activity .
Comparación Con Compuestos Similares
- 1,4-Bis[(2-hydroxyethyl)thio]butane
- 1,2-Bis[(2-hydroxyethyl)thio]ethane
- 1,3-Bis[(2-hydroxyethyl)thio]propane
Comparison: 1,3-Bis[(2-hydroxyethyl)thio]butane is unique due to its specific substitution pattern on the butane backbone, which imparts distinct chemical and physical properties. Compared to 1,4-Bis[(2-hydroxyethyl)thio]butane, it has different reactivity and solubility characteristics. The presence of hydroxyl groups in specific positions allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5335-14-8 |
|---|---|
Fórmula molecular |
C8H18O2S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol |
InChI |
InChI=1S/C8H18O2S2/c1-8(12-7-4-10)2-5-11-6-3-9/h8-10H,2-7H2,1H3 |
Clave InChI |
IMUKMTAMDNNXIV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSCCO)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)
![3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367155.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)

![Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)



![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13367229.png)
